methyl N-(1,3-benzothiazol-2-yl)carbamate
Overview
Description
Methyl N-(1,3-benzothiazol-2-yl)carbamate is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The benzothiazole moiety is a privileged structure in drug design due to its ability to interact with various biological targets.
Mechanism of Action
Target of Action
Methyl N-(1,3-benzothiazol-2-yl)carbamate, also known as CARBAMIC ACID, 2-BENZOTHIAZOLYL-, METHYL ESTER (9CI), has been found to have potent inhibitory activity against M. tuberculosis . The primary target of this compound is the DprE1 protein, which plays a crucial role in the survival and virulence of M. tuberculosis .
Mode of Action
The mode of action of this compound involves its interaction with the DprE1 protein. This interaction results in the inhibition of the protein’s function, thereby affecting the survival and virulence of M. tuberculosis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the survival and virulence of M. tuberculosis. By inhibiting the DprE1 protein, this compound disrupts the normal functioning of these pathways, leading to downstream effects that include the death of the bacteria .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the DprE1 protein and the subsequent death of M. tuberculosis. This results in the compound’s potent anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl N-(1,3-benzothiazol-2-yl)carbamate are not fully understood yet. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of M. tuberculosis .
Cellular Effects
Benzothiazole derivatives have been shown to induce cytotoxicity in breast cancer cells via two distinct cell death mechanisms . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzothiazole derivatives can bind to the colchicine binding site, separate from the binding sites of clinically used microtubule-targeting agents . This suggests that this compound may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . This suggests that the effects of this compound may change over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-studied. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that the effects of this compound may vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways . This suggests that this compound may be involved in metabolic pathways, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that this compound may be transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-known. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that this compound may be localized in specific compartments or organelles within the cell, and this localization may influence its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1,3-benzothiazol-2-yl)carbamate can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another method includes the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Additionally, cyclization of thiocarbamates followed by decomposition of the 2-alkoxybenzothiazoles prepared is also a viable route .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. Methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dimethylformamide and catalysts like piperidine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiazole ring .
Scientific Research Applications
Methyl N-(1,3-benzothiazol-2-yl)carbamate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl N-(1,3-benzothiazol-2-yl)carbamate include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- Benzothiazole-2-thiol
- Benzothiazole-2-carboxylic acid
Uniqueness
This compound is unique due to its specific functional groups that confer distinct chemical and biological properties. Its carbamate group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl N-(1,3-benzothiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)11-8-10-6-4-2-3-5-7(6)14-8/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWJTPUXFFRTFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393286 | |
Record name | methyl N-(1,3-benzothiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28953-24-4 | |
Record name | methyl N-(1,3-benzothiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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